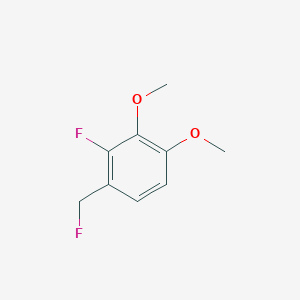
Ethyl 2-methoxy-4,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methoxy-4,5-dimethylbenzoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is a derivative of benzoic acid, characterized by the presence of ethyl, methoxy, and dimethyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Méthodes De Préparation
Ethyl 2-methoxy-4,5-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methoxy-4,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants to achieve the desired ester product. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-methoxy-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The methoxy and ethyl groups can participate in substitution reactions, leading to the formation of different substituted benzoates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-methoxy-4,5-dimethylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of ethyl 2-methoxy-4,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy and dimethyl groups may influence the compound’s reactivity and interaction with enzymes or receptors .
Comparaison Avec Des Composés Similaires
Ethyl 2-methoxy-4,5-dimethylbenzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4-dimethylbenzoate: Lacks the methoxy group, which may affect its chemical properties and reactivity.
Ethyl 2-methoxybenzoate: Lacks the dimethyl groups, leading to different steric and electronic effects
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
ethyl 2-methoxy-4,5-dimethylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)9(3)7-11(10)14-4/h6-7H,5H2,1-4H3 |
Clé InChI |
OVLZOOPIVJSVBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C(=C1)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)
![6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride](/img/structure/B14039763.png)












